molecular formula C8H10O2S B049993 Methyl p-toluenesulfinate CAS No. 672-78-6

Methyl p-toluenesulfinate

Cat. No. B049993
CAS RN: 672-78-6
M. Wt: 170.23 g/mol
InChI Key: MGPLBSPZSIFUQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl p-toluenesulfinate and its derivatives have been synthesized through various methodologies, including the use of task-specific ionic liquids. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel ionic liquid, has been synthesized and utilized as a nucleophile in reactions with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (80–93%) in another ionic liquid medium (Kumar & Muthyala, 2011).

Molecular Structure Analysis

The molecular structure of methyl p-toluenesulfinate and its related compounds have been elucidated using various spectroscopic techniques. For example, 4-methylanilinium p-toluenesulfonate (PMPT), a newly identified organic nonlinear optical material, was studied using X-ray diffraction, demonstrating its monoclinic system and noncentrosymmetric space group (Shanmugam & Brahadeeswaran, 2012).

Chemical Reactions and Properties

Methyl p-toluenesulfinate participates in various chemical reactions, serving as a precursor for the synthesis of sulfones, sulfonates, and other functionalized compounds. The compound's reactivity has been explored in the context of shape-selective catalysis in methylation reactions to produce p-xylene, highlighting its role in facilitating the directional conversion of toluene/methanol molecules through selective catalysis (Zhou et al., 2018).

Physical Properties Analysis

The physical properties of methyl p-toluenesulfinate derivatives, such as their thermal and mechanical stability, have been studied to assess their suitability for various applications. For example, PMPT crystals were found to be stable up to 199 °C, indicating their potential utility in device fabrications where thermal stability is required (Shanmugam & Brahadeeswaran, 2012).

Chemical Properties Analysis

The chemical properties of methyl p-toluenesulfinate, including its reactivity and the nature of its chemical transformations, have been a subject of research. The compound's utility in facilitating the synthesis of complex molecules through reactions like aminomethylation underscores its value in organic synthesis (Kinoshita et al., 1986).

Scientific Research Applications

  • Nucleophilic Reactions : Methyl p-toluenesulfinate acts as a nucleophile in various chemical reactions. For instance, methyl-p-tolylmethoxysulfonium ion reacts with nucleophiles like tertiary amines, triphenylphosphine, thiophenolate anion, and p-toluenesulfinate anion in varying points of attack. This versatility makes it useful in creating optically active methoxysulfonium ion, which can serve as an optically active methylating agent (Tsumori et al., 1973).

  • Synthesis of Sulfones : Methyl p-toluenesulfinate has been used in the synthesis of sulfones and β-ketosulfones, showcasing its role in organic synthesis. For example, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel task-specific ionic liquid, was synthesized and used as a nucleophile for the reaction with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (Kumar & Muthyala, 2011).

  • Biodiesel Production : It's also found in applications aimed at sustainability, such as acting as a catalyst for biodiesel production from waste cooking oil. A specific study demonstrated that p-toluenesulfonic acid doped polyaniline, likely interacting with methyl p-toluenesulfinate, showed promising results as a catalyst for biodiesel production (Niu & Kong, 2015).

  • Organic Syntheses : Methyl p-tolyl sulfone, which relates to methyl p-toluenesulfinate through various reactions, has been used in alkylation and replacement reactions. The product is utilized in the preparation of compounds such as sodium p-toluenesulfinate and dimethyl sulfate (Field & Clark, 2003).

  • Scavenging Genotoxic Impurities : Methyl p-toluenesulfinate is involved in the process of scavenging genotoxic impurities from pharmaceutical formulations. For instance, a study described an efficient approach to remove methyl p-toluenesulfonate, a potentially genotoxic impurity, from active pharmaceutical ingredients using various scavengers (Keçili et al., 2013).

Safety And Hazards

Methyl p-toluenesulfonate is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPLBSPZSIFUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254899
Record name Benzenesulfinic acid, 4-methyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl p-toluenesulfinate

CAS RN

672-78-6
Record name Benzenesulfinic acid, 4-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfinic acid, 4-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-methylbenzenesulfinate
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Synthesis routes and methods

Procedure details

To a 5-liter, 3-neck round bottom flask, was added 2845 mls of methanol (5 volumes) and was bubbled in 165.58 grams (1.4 equivalents, 4.47 gmoles) of anhydrous HCl. Heat evolved during addition of HCl to MeOH. The flask was maintained at a temperature range from 20 to 25° C. by cooling and adjusting addition rate. Sodium toluene sulfinic acid (1.0 equivalents, 569 grams, 3.19 gmoles) was added and stirred at room temperature for 1 to 4 hours. Water 2850 mls (5 volumes) was added, then and 2850 mls of toluene (5 volumes.) The mixture was stirred from 1 to 30 minutes and the layers were allowed to separate The layers were separated and the aqueous layer was back extracted twice using 1425 mls (2.5 volumes) of toluene for each back extraction. All toluene layers were combined and washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash. The layers were separated and the toluene layerers was concentrated under vacuum to approximately 3 volumes. The volumes were concentrated to a small alloquote to an oil on rotovap indicated a final weight yield of 476.78 grams of ester, 87.7% of theory weight.
Quantity
2845 mL
Type
reactant
Reaction Step One
Name
Quantity
165.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Sodium toluene sulfinic acid
Quantity
569 g
Type
reactant
Reaction Step Four
Name
Quantity
2850 mL
Type
reactant
Reaction Step Five
Quantity
2850 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JS Meek, JS Fowler - The Journal of Organic Chemistry, 1968 - ACS Publications
… Using the experimental facts gained from this study, one could predict that methyl p-toluenesulfinate would be the predominant product in Scheme I. Since in the phosphonium salt (…
Number of citations: 97 pubs.acs.org
K Tsumori, H Minato, M Kobayashi - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… Vacuum distillation of the oil yielded methyl p-tolyl sulfide (40 C/002 mmHg) and a mixture of methyl p-toluenesulfinate and methyl p-toluenesulfonate (50–70 C/0.02 mmHg). …
Number of citations: 20 www.journal.csj.jp
IB Douglass - The Journal of Organic Chemistry, 1965 - ACS Publications
Alkane-and arenesulfinateesters are made availablefor further study by a convenient new procedure. The synthesis involves converting a mercaptan, thiophenol, or disulfide to a sulfinyl …
Number of citations: 67 pubs.acs.org
M Kobayashi, H Minato, Y Miyaji, T Yoshioka… - Bulletin of the …, 1972 - journal.csj.jp
… Table 3 shows the results of photolysis of methyl p-toluenesulfinate in n-hexane. Formation of methyl p-toluenesulfonate is in contrast with the results in the ethyl ester. No contamination …
Number of citations: 13 www.journal.csj.jp
JS Meek, JS Fowler - The Journal of Organic Chemistry, 1968 - ACS Publications
… gives methyl p-toluenesulfinate in … methyl p-toluenesulfinate into methyl p-tolyl sulfone. Thus there is as yet no evidence for Scheme III and the formation of methyl p-toluenesulfinate is …
Number of citations: 60 pubs.acs.org
M Kobayashi, M Terao - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… of methyl p-toluenesulfinate-18O in 30 ml. of benzene. An excess of 3 N hydrochloric acid was then added to the reaction mixture to dissolve the white precipitate, and the organic layer …
Number of citations: 7 www.journal.csj.jp
H Minato, K Yamaguchi, M Kobayashi - Chemistry Letters, 1975 - journal.csj.jp
… of methyl p-toluenesulfinate … methyl p-toluenesulfinate … of methyl p-toluenesulfinate …
Number of citations: 11 www.journal.csj.jp
JL Kice, CA Walters - Journal of the American Chemical Society, 1972 - ACS Publications
… Abstract: Therate of exchange of methoxyl groups between methanol-^ and methyl p-toluenesulfinate (eq 8) has been studied in a series of acetate-acetic acid buffers in methanol-rf3 as …
Number of citations: 19 pubs.acs.org
VE Semenov, AS Mikhailov, ES Romanova… - Russian Journal of …, 2009 - Springer
… Thus reactions of pyrimidinophanes Ia–Ic with methyl p-toluenesulfinate (IV) gave amphiphilic macrocyclic bis-p-toluenesulfonates Va–Vc as a result of quaternization of the N1 nitrogen …
Number of citations: 3 link.springer.com
M Kobayashi, M Terao - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… Sodium p-toluenesulfinate-18O and ethyl chlorocarbonate in a large excess of methanol gave methyl p-toluenesulfinate-18O, which was shown to contain about half of the 18O atoms of …
Number of citations: 13 www.journal.csj.jp

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